molecular formula C12H19N3OS2 B7586609 1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea

1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea

Cat. No.: B7586609
M. Wt: 285.4 g/mol
InChI Key: HPGYCSQVLYPZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTU and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

DMTU exerts its biochemical and physiological effects through the inhibition of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide (NO). By inhibiting NOS, DMTU reduces the production of NO, which has been implicated in various pathological conditions, including inflammation, oxidative stress, and neurodegeneration.
Biochemical and Physiological Effects:
DMTU has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. DMTU has also been shown to enhance plant growth and improve crop yield by increasing the activity of antioxidant enzymes and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

DMTU has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, DMTU also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and efficacy.

Future Directions

There are several future directions for research on DMTU, including its potential applications in the treatment of various diseases, its use as a plant growth regulator, and its potential use in environmental remediation. Further studies are needed to determine the optimal dosage and efficacy of DMTU and to elucidate its mechanism of action in various biological systems.

Synthesis Methods

DMTU can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis involves the condensation of 4,5-dimethyl-2-thiazolylamine and 2,4-thiazolidinedione, which results in the formation of the intermediate compound 1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-thioxoimidazolidine. This intermediate compound is then reacted with 4-mercaptophenylacetic acid to yield the final product, 1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea.

Scientific Research Applications

DMTU has been studied for its potential applications in various fields of scientific research, including medicine, agriculture, and environmental science. In medicine, DMTU has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In agriculture, DMTU has been shown to enhance plant growth and improve crop yield. In environmental science, DMTU has been studied for its ability to remove heavy metals from contaminated soil and water.

Properties

IUPAC Name

1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS2/c1-8-9(2)18-11(14-8)7-13-12(16)15-10-3-5-17-6-4-10/h10H,3-7H2,1-2H3,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGYCSQVLYPZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CNC(=O)NC2CCSCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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